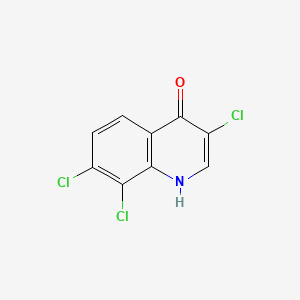

4-氨基-5-氯-N-(哌啶-4-基)-2,3-二氢苯并呋喃-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

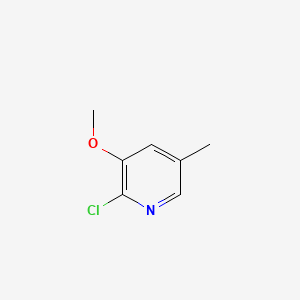

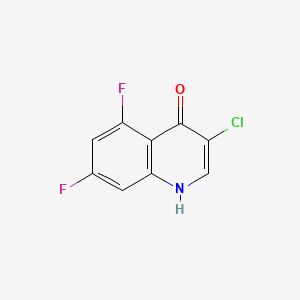

This compound is also known as Prucalopride . It is a selective 5-hydroxytryptamine receptor 4 agonist and is used to treat chronic idiopathic constipation .

Synthesis Analysis

Prucalopride succinate and desmethyl prucalopride were used in the synthesis of [11C]prucalopride . The synthesis was performed from [11C]methyl triflate and desmethyl prucalopride .Molecular Structure Analysis

The molecular formula of this compound is C18H26ClN3O3 . The InChI string is InChI=1S/C18H26ClN3O3.H2O4S/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;1-5(2,3)4/h11-12H,2-10,20H2,1H3,(H,21,23);(H2,1,2,3,4) .Chemical Reactions Analysis

Prucalopride enhances the peristaltic reflex and propulsive motor patterns in the gastrointestinal tract via 5-HT4 receptor activation . It facilitates the release of neurotransmitters, depending on the location of the 5-HT4 receptor .Physical And Chemical Properties Analysis

The molecular weight of this compound is 367.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 6 . The exact mass is 465.1336491 g/mol .科学研究应用

抗微生物活性

有几项研究专注于合成和评估具有类似结构的化合物的抗微生物性能。例如,新的吡啶衍生物已经合成并针对细菌和真菌的活性进行了测试,显示出不同程度和适度的有效性(Patel, Agravat, & Shaikh, 2011)。这表明像4-氨基-5-氯-N-(哌啶-4-基)-2,3-二氢苯并呋喃-7-甲酰胺这样的化合物在抗微生物研究中具有潜力。

促动力剂

对Cinitapride及其衍生物的研究发现,它们与感兴趣的化合物结构相似,显示出它们作为促动力剂的潜力。这些化合物已被研究其抗溃疡活性,表明类似化合物在肠道蠕动增强方面具有有前途的应用(Srinivasulu, Reddy, Hegde, & Chakrabart, 2005)。

癌症研究

与4-氨基-5-氯-N-(哌啶-4-基)-2,3-二氢苯并呋喃-7-甲酰胺结构相关的化合物已被探索其作为癌症治疗药物的潜力。例如,对苯甲酰胺衍生物作为选择性5-羟色胺4受体激动剂的研究讨论了它们对肠道蠕动的影响,暗示了更广泛的治疗应用,包括潜在的抗癌性能(Sonda, Katayama, Kawahara, Sato, & Asano, 2004)。

药物发现与开发

对杂环羧酰胺的合成和药理学评价,包括具有类似结构框架的化合物,突显了它们作为抗精神病药物的潜力。这些研究揭示了结构类似物在开发用于精神疾病的新疗法中的重要性(Norman, Navas, Thompson, & Rigdon, 1996)。

作用机制

Target of Action

The compound, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a type of serotonin receptor that plays a crucial role in the contraction of smooth muscles, particularly in the gastrointestinal tract .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . This means it binds to these receptors and activates them, mimicking the action of serotonin . The activation of these receptors stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity .

Biochemical Pathways

The activation of the 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions that lead to the contraction of smooth muscles in the gastrointestinal tract . This helps to improve bowel movements and alleviate symptoms of chronic constipation .

Pharmacokinetics

It’s important to note that the pharmacokinetics can be influenced by factors such as the patient’s age, renal function, and hepatic function .

Result of Action

The primary result of Prucalopride’s action is the normalization of bowel movements . By stimulating the 5-HT4 receptors, it enhances gut motility, thereby relieving symptoms of chronic constipation . This leads to improvements in stool frequency and consistency, reduced straining, and decreased bloating .

Action Environment

The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Factors such as the patient’s renal function can impact the drug’s pharmacokinetics . It’s also worth noting that the compound should be stored at 2-8°C .

未来方向

Prucalopride has been approved for medical use in several countries for the treatment of chronic idiopathic constipation . Further investigation of [11C]prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .

属性

IUPAC Name |

4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCANNJTSJXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)